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Compound of Interest

Compound Name: 2-Methyl-1-nitroanthraquinone

Cat. No.: B094343

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-1-
nitroanthraquinone

This guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-1-
nitroanthraquinone (CAS No. 129-15-7), a key intermediate in the synthesis of various dyes.
[1][2] A thorough understanding of its spectroscopic signature is paramount for researchers,
scientists, and drug development professionals to ensure compound identity, purity, and for
elucidating reaction mechanisms. This document synthesizes data from Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to offer a multi-faceted
analytical profile of the molecule.

Molecular Structure and Overview

2-Methyl-1-nitroanthraquinone is an anthraquinone derivative characterized by a methyl
group at the C2 position and a nitro group at the C1 position of the anthracene-9,10-dione core.
[3] Its molecular formula is C1sHaNOa4, with a molecular weight of 267.24 g/mol .[3][4] The
planar, aromatic structure with electron-withdrawing nitro and carbonyl groups dictates its
chemical and spectroscopic properties.

Caption: Molecular structure of 2-Methyl-1-nitroanthraquinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a cornerstone technique for elucidating the precise molecular structure
by probing the magnetic properties of atomic nuclei.[5] For 2-Methyl-1-nitroanthraquinone,
both *H and 3C NMR provide critical data for structural verification.

Expertise & Experience: Causality in Experimental
Choices

The choice of a deuterated solvent is critical. A solvent like deuterochloroform (CDCIs) or
dimethyl sulfoxide-de (DMSO-de) is typically chosen for its ability to dissolve the compound
without producing interfering signals in the tH NMR spectrum.[5] For 33C NMR, a sufficient
number of scans and an appropriate relaxation delay are necessary to obtain good signal-to-
noise for quaternary carbons, which have longer relaxation times.

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 2-Methyl-1-nitroanthraquinone in approximately
0.7 mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in a 5 mm NMR tube.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal
signal dispersion.

o Data Acquisition:

o Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field
to achieve homogeneity.

o For *H NMR, acquire the spectrum using a standard pulse sequence.

o For 3C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to single
lines for each unique carbon.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID) to obtain the final spectrum.

'H and **C NMR Spectral Data

While specific, publicly available high-resolution spectra for 2-Methyl-1-nitroanthraquinone
are limited, the expected chemical shifts can be predicted based on the structure and data from
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analogous anthraquinone compounds.[6][7][8][9]

Table 1: Predicted NMR Spectroscopic Data for 2-Methyl-1-nitroanthraquinone

Predicted Chemical

Nucleus . Multiplicity Assignment
Shift (0, ppm)
H ~25-28 Singlet (s) Methyl protons (-CHs)
) 6 Aromatic protons (-

H ~75-85 Multiplets (m)
CH)

13C ~15-20 - Methyl carbon (-CHs)
Aromatic and nitro-

13C ~125-150 - substituted carbons (-
C, -CH)
Carbonyl carbons

13C ~ 180 - 185

(C=0)

Note: PubChem indicates the existence of a 133C NMR spectrum for this compound, held by
Wiley-VCH GmbH, confirming experimental data has been generated.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within
the molecule, providing a characteristic "fingerprint.”

Experimental Protocol: FTIR Spectroscopy (KBr Pellet
Method)

o Sample Preparation: Mix approximately 1-2 mg of the compound with ~100 mg of dry,
spectroscopic grade potassium bromide (KBr).

» Grinding: Thoroughly grind the mixture in an agate mortar and pestle to a fine, homogenous
powder.
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» Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10
tons) to form a transparent or translucent pellet.

» Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and
record the spectrum, typically in the range of 4000-400 cm™1.

IR Spectral Data

The IR spectrum of 2-Methyl-1-nitroanthraquinone is dominated by absorptions from the
carbonyl, nitro, and aromatic moieties.[3][4]

Table 2: Key IR Absorption Bands for 2-Methyl-1-nitroanthraquinone

) Functional Group
Wavenumber (cm~12) Intensity

Assignment
~ 3100 - 3000 Medium Aromatic C-H Stretch
Aliphatic C-H Stretch (from -
~ 2950 - 2850 Weak
CHs)
C=0 Stretch (Anthraquinone
~ 1670 - 1680 Strong
carbonyls)
~ 1590, 1450 Medium Aromatic C=C Stretch
~ 1530 - 1550 Strong Asymmetric NO2 Stretch
~ 1340 - 1360 Strong Symmetric NO2 Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule. Furthermore, the fragmentation pattern observed offers valuable clues about the

molecule's structure.[10][11]

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
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o Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent
(e.g., dichloromethane or ethyl acetate).

« Injection: Inject a small volume (e.g., 1 pL) of the solution into the GC, where the compound
is vaporized and separated from the solvent on a capillary column.

« lonization: As the compound elutes from the GC column, it enters the mass spectrometer's
ion source (typically Electron lonization, El), where it is bombarded with high-energy
electrons to form a molecular ion (M*") and various fragment ions.

o Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole).

» Detection: The detector records the abundance of each ion, generating a mass spectrum.

Mass Spectral Data

The mass spectrum of 2-Methyl-1-nitroanthraquinone shows a molecular ion peak
corresponding to its exact mass and a series of fragment ions resulting from the cleavage of its
weakest bonds.[3]

Table 3: Key Mass Spectrometry Data for 2-Methyl-1-nitroanthraquinone

m/z Proposed Fragment lon Identity/Loss
267 [C1sHoNOa4]* Molecular lon (M*")
221 [C15HoO2]* [M - NO2J*

193 [C14HsO]* [M - NOz - COJ*+

[M-NO2-CO-COJ* or

165 [CisHo]* ]
[Ci3Ho]*" fragment

Note: The NIST Mass Spectrometry Data Center reports major peaks at m/z 267, 221, and
165.[3]

Proposed Fragmentation Pathway
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The fragmentation of the molecular ion is a self-validating process that confirms the
connectivity of the atoms. The primary fragmentation is the loss of the nitro group (NO2), which
is a common pathway for nitroaromatic compounds. This is followed by sequential losses of
carbon monoxide (CO) from the quinone structure.

[Cr;S/';g_Nz%“y - NO2 - [C15He02]* -CO . [C1aHoO]* -CO . [CasHo]*
(Molecalar lon) m/z = 221 m/z =193 m/z = 165

Click to download full resolution via product page

Caption: Proposed MS fragmentation of 2-Methyl-1-nitroanthraquinone.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provide a robust and definitive
analytical profile for 2-Methyl-1-nitroanthraquinone. The predicted NMR shifts outline the
carbon-hydrogen framework, IR spectroscopy confirms the presence of key carbonyl and nitro
functional groups, and mass spectrometry verifies the molecular weight and reveals a logical
fragmentation pattern. This guide serves as a foundational reference for the analytical
characterization of this important chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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